molecular formula C36H26S2 B12202672 4,4'-(Ethane-1,2-diylidene)bis(2,6-diphenyl-4H-thiopyran) CAS No. 51829-03-9

4,4'-(Ethane-1,2-diylidene)bis(2,6-diphenyl-4H-thiopyran)

Cat. No.: B12202672
CAS No.: 51829-03-9
M. Wt: 522.7 g/mol
InChI Key: FHXMOTSHCXQITR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-Thiopyran, 4,4’-(1,2-ethanediylidene)bis[2,6-diphenyl-] is a sulfur-containing heterocyclic compound It is part of the thiopyran family, which are analogues of pyrans where the oxygen atom is replaced by a sulfur atom

Preparation Methods

The synthesis of 4H-Thiopyran, 4,4’-(1,2-ethanediylidene)bis[2,6-diphenyl-] can be achieved through several methods:

    Intramolecular Dieckmann Condensation: This method involves the cyclization of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride.

    Addition of Hydrogen Sulfide: Another effective method is the double addition of hydrogen sulfide or sodium sulfide to divinyl ketones.

    One-Pot Synthesis: A novel method involves reacting aldehydes, malononitrile, carbon disulfide, and primary amines at room temperature in the presence of triethylamine as a catalyst.

Chemical Reactions Analysis

4H-Thiopyran, 4,4’-(1,2-ethanediylidene)bis[2,6-diphenyl-] undergoes various chemical reactions:

Mechanism of Action

The mechanism of action of 4H-Thiopyran, 4,4’-(1,2-ethanediylidene)bis[2,6-diphenyl-] involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4H-Thiopyran, 4,4’-(1,2-ethanediylidene)bis[2,6-diphenyl-] can be compared with other similar compounds:

Properties

CAS No.

51829-03-9

Molecular Formula

C36H26S2

Molecular Weight

522.7 g/mol

IUPAC Name

4-[2-(2,6-diphenylthiopyran-4-ylidene)ethylidene]-2,6-diphenylthiopyran

InChI

InChI=1S/C36H26S2/c1-5-13-29(14-6-1)33-23-27(24-34(37-33)30-15-7-2-8-16-30)21-22-28-25-35(31-17-9-3-10-18-31)38-36(26-28)32-19-11-4-12-20-32/h1-26H

InChI Key

FHXMOTSHCXQITR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C3C=C(SC(=C3)C4=CC=CC=C4)C5=CC=CC=C5)C=C(S2)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.